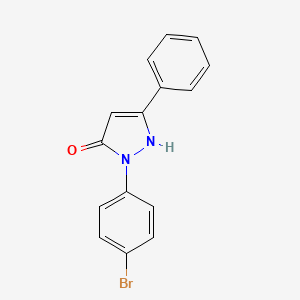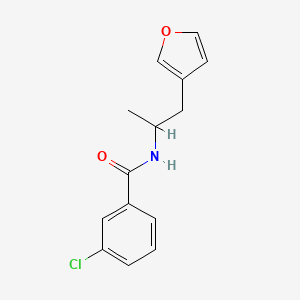
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, also known as 4-bromophenylpyrazol-5-ol (BP-5-ol), is a synthetic compound with a variety of applications in scientific research. BP-5-ol has a wide range of uses in organic synthesis, as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a ligand in coordination chemistry. BP-5-ol has also been investigated for its potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Pd-catalyzed Cross-Coupling Reactions
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol serves as a versatile synthon for the preparation of various derivatives through palladium-catalyzed cross-coupling reactions. These reactions yield functionally substituted phenyl-1H-pyrazoles, highlighting its utility in synthesizing complex organic molecules (Arbačiauskienė et al., 2009).
Antiproliferative Agents
Derivatives of this compound have shown promising results as potential antiproliferative agents. Specifically, certain compounds have demonstrated significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential in developing small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Tautomerism Studies
Research on 4-bromo substituted 1H-pyrazoles, including this compound, has provided insights into tautomerism in the solid state and in solution. Such studies contribute to a better understanding of the structural dynamics of these compounds, which is crucial for their application in various chemical reactions (Trofimenko et al., 2007).
Fluorescent Assessment
Research has also explored the fluorescent properties of pyrazoline derivatives, including those related to this compound. These studies are significant for the development of new fluorescent materials for various applications in materials science and bioimaging (Ibrahim et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMBSAYZYTMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2676288.png)

![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2676293.png)
![Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2676295.png)
![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2676299.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)
